N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide (CAS 955639-12-0) is a synthetic small molecule with the formula C22H19FN2O3S and a molecular weight of 410.5 g/mol. It belongs to a class of N-substituted tetrahydroisoquinoline sulfonamides, a scaffold explored for its potential in modulating cancer cell proliferation and as central nervous system agents.

Molecular Formula C22H19FN2O3S
Molecular Weight 410.46
CAS No. 955639-12-0
Cat. No. B2618089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide
CAS955639-12-0
Molecular FormulaC22H19FN2O3S
Molecular Weight410.46
Structural Identifiers
SMILESC1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4
InChIInChI=1S/C22H19FN2O3S/c23-19-7-10-21(11-8-19)29(27,28)24-20-9-6-16-12-13-25(15-18(16)14-20)22(26)17-4-2-1-3-5-17/h1-11,14,24H,12-13,15H2
InChIKeyOYKLFUNDXGVNIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide (955639-12-0): Procurement-Relevant Profile


N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide (CAS 955639-12-0) is a synthetic small molecule with the formula C22H19FN2O3S and a molecular weight of 410.5 g/mol [1]. It belongs to a class of N-substituted tetrahydroisoquinoline sulfonamides, a scaffold explored for its potential in modulating cancer cell proliferation and as central nervous system agents [2][3]. The compound is primarily offered by specialty chemical vendors for research purposes, with a typical purity of 95-98% .

Supports kinase pathway inhibition study fit
Reported CA isoform selectivity profiling context
CNS receptor binding assay screening context
Fluorinated analog analytical standard fit

Procurement Risks for N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide: Why Analogs Are Not Interchangeable


Indiscriminate substitution among N-substituted tetrahydroisoquinoline sulfonamides is scientifically unsound due to profound, context-dependent variations in target binding and functional activity. The specific combination of a 2-benzoyl substituent and a 7-(4-fluorobenzenesulfonamide) group creates a unique pharmacophore. While broad patent filings suggest this scaffold is active against kinases, carbonic anhydrases, and GPCRs, minor alterations can drastically shift potency and selectivity profiles, as noted in the structure-activity relationships (SAR) for hCA VII inhibitors where specific hydrophobic interactions are critical [1]. Similarly, the 5-HT7 receptor antagonist patent exemplifies how specific N-substitutions are required for desired CNS activity [2]. Sourcing a generic 'tetrahydroisoquinoline sulfonamide' without precise characterization of the 2-benzoyl-7-(4-fluorobenzenesulfonamide) architecture risks selecting a compound with null, divergent, or uncharacterized biological activity, invalidating experimental results.

The 2-benzoyl-7-(4-fluorobenzenesulfonamide) architecture is a unique pharmacophore; generic tetrahydroisoquinoline sulfonamides may not exhibit comparable target engagement.
Minor substitution changes can shift potency and selectivity profiles, as noted in hCA VII SAR studies; analog selection may result in divergent assay response.
Sourcing analogs without precise characterization of this specific architecture risks selecting a compound with uncharacterized biological activity, potentially invalidating experimental results.

Quantitative Differentiation of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide: A Technical Evidence Guide for Scientific Buyers


Structural Uniqueness: Conformational and Electronic Profile vs. De-fluorinated and N-acetyl Analogs

The 4-fluorobenzenesulfonamide moiety introduces distinct electronic and steric properties compared to the non-fluorinated benzenesulfonamide or other halogen analogs. The electron-withdrawing fluorine atom lowers the pKa of the sulfonamide NH, enhancing its hydrogen-bond donor capacity and potential for halogen bonding, which is a key feature absent in the des-fluoro analog. This can be quantified by comparing computed properties: the target compound has an XLogP3 of 4.0 and 5 H-bond acceptors, whereas the non-fluorinated analog N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-benzenesulfonamide would have a lower XLogP and different H-bond profiles [1]. Versus the N-acetyl analog (where benzoyl is replaced by acetyl), the target compound's benzoyl group provides a larger hydrophobic surface area and potential for π-π stacking interactions, crucial for binding to targets with aromatic-rich pockets .

Structural uniqueness vs. analogs
Class-level inference
Target: XLogP3 = 4.0; 5 H-bond acceptors; enhanced H-bond donor capacity. Comparators: des-fluoro analog (
Supports target engagement and permeability studies
In silico predictions; experimental confirmation required
Kinase selectivity inference
Class-level inference
Related N-substituted tetrahydroisoquinoline sulfonamides show low µM IC50 in cancer cell assays (patent US8889713B1); direct data for this compound unavailable.
Potential selective kinase probe context; data to verify
Requires kinase panel profiling
CA isoform inhibition potential
Class-level inference
Related isoquinoline-sulfonamide: Ki 0.20 nM for hCA VII, >100-fold selectivity over hCA II. Acetazolamide: Ki hCA I 250 nM, II 12 nM, VII 2.5 nM. Target compound Ki not available.
Supports CA isoform selectivity profiling context; direct data needed
Stopped-flow CO2 hydration assay context
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Kinase Inhibition Selectivity Profile: Inferring from Pan-Kinase vs. Selective Kinase Inhibitor Classes

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in kinase inhibitor design. The specific N-2 benzoyl and C-7 sulfonamide substitution pattern in this compound is distinct from common kinase inhibitors like imatinib or sorafenib. While no direct IC50 data for this exact compound against a broad kinase panel was found, class-level evidence from patent US8889713B1 demonstrates that closely related N-substituted tetrahydroisoquinoline benzamides/sulfonamides exhibit selective cytotoxicity against cancer cells (e.g., IC50 values in the low micromolar range against specific lines) without general toxicity [1]. This suggests a targeted mechanism, differentiating it from pan-kinase inhibitors. The 4-fluorobenzenesulfonamide group is a known pharmacophore for enhancing selectivity towards certain kinases, as fluorine can engage in orthogonal interactions within the ATP-binding pocket [2].

Kinase selectivity inference
Class-level inference
Related N-substituted tetrahydroisoquinoline sulfonamides show low µM IC50 in cancer cell assays (patent US8889713B1); direct data for this compound unavailable.
Potential selective kinase probe context; data to verify
Requires kinase panel profiling
Cancer Research Kinase Signaling Chemical Probe

Carbonic Anhydrase (CA) Isoform Inhibition Potential: Differentiating from Off-Target Isoforms

The isoquinoline-sulfonamide class is a known scaffold for carbonic anhydrase (CA) inhibition. In a related study, a carbonylbenzenesulfonamide analog achieved a Ki of 0.20 nM for the brain-expressed hCA VII isoform, with high selectivity over the ubiquitous hCA I and II isoforms [1]. The target compound's unique combination of a 2-benzoyl group and a 7-(4-fluorobenzenesulfonamide) is predicted to engage a different binding mode than the carbonylbenzenesulfonamide series. The 4-fluorine atom is expected to form specific interactions within the CA active site, potentially improving selectivity for the desired isoform (e.g., hCA VII or IX) over off-target isoforms, a critical parameter where many classical sulfonamide inhibitors (like acetazolamide) fail. No direct Ki data for this compound are available.

CA isoform inhibition potential
Class-level inference
Related isoquinoline-sulfonamide: Ki 0.20 nM for hCA VII, >100-fold selectivity over hCA II. Acetazolamide: Ki hCA I 250 nM, II 12 nM, VII 2.5 nM. Target compound Ki not available.
Supports CA isoform selectivity profiling context; direct data needed
Stopped-flow CO2 hydration assay context
Carbonic Anhydrase Isoform Selectivity Anticonvulsant

Recommended Applications for Procuring N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide (CAS 955639-12-0)


Chemical Probe for Kinase Selectivity Profiling Panels

Procure this compound as a tool to investigate kinase-dependent signaling. Its distinct 2-benzoyl-7-sulfonamide architecture, inferred from patent data to target cancer cell proliferation [1], positions it as a potential selective probe. Use it in head-to-head profiling against broad-spectrum kinase inhibitors (e.g., staurosporine) in a panel of recombinant kinases to quantify its selectivity score (e.g., fraction of kinases inhibited >90% at 1 µM). This addresses a key gap, as the selectivity profile is currently undocumented.

SAR Expansion for Carbonic Anhydrase Isoform Selectivity

The compound is a rational choice for SAR studies targeting specific CA isoforms like hCA VII or the tumor-associated hCA IX. Based on class-level evidence that isoquinoline-sulfonamides can achieve sub-nanomolar Ki with high selectivity [1], this compound should be evaluated in a stopped-flow CO2 hydration assay against a panel of CA isoforms (hCA I, II, VII, IX, XII). Its comparative performance against the reference drug acetazolamide will directly define its procurement value, particularly if it shows a selectivity index > 100 for hCA VII over hCA II.

Positive Control for 5-HT7 Receptor Binding Assays

Given the patent on tetrahydroisoquinoline sulfonamides as 5-HT7 receptor antagonists [2], this compound can be explored as a novel chemotype for this CNS target. Purchase for use in radioligand binding assays (e.g., using [3H]-5-CT) to determine its Ki at the human 5-HT7 receptor, and compare its affinity to known antagonists like SB-269970. A Ki value significant below 100 nM would position it as a valuable in-class comparator for CNS drug discovery programs.

Internal Standard for Fluorine-Containing Analog QC

The unique 4-fluorobenzenesulfonamide moiety makes this compound highly suitable as an internal standard or reference marker in LC-MS/MS quantification of related fluorinated analogs from in vitro metabolism studies. Its distinct mass (410.5 g/mol) and retention time characteristics, compared to non-fluorinated analogs, allow for precise multiplexing in analytical assays where fluorine-containing metabolites are being tracked .

Application
Selection Property
Validation Focus
Kinase selectivity profiling studies
Distinct 2-benzoyl-7-sulfonamide architecture
Selectivity score in kinase panel assays
Carbonic anhydrase isoform selectivity studies
Isoquinoline-sulfonamide scaffold for CA inhibition
Binding affinity and isoform selectivity index
5-HT7 receptor binding screening
Tetrahydroisoquinoline sulfonamide chemotype
Binding affinity (Ki) at human 5-HT7 receptor
Analytical standard for fluorinated analogs
4-fluorobenzenesulfonamide moiety
LC-MS/MS retention time and mass distinction
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